5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide 5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18209863
InChI: InChI=1S/C10H12N2O2/c1-14-9-3-2-7-5-12(10(11)13)6-8(7)4-9/h2-4H,5-6H2,1H3,(H2,11,13)
SMILES:
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide

CAS No.:

Cat. No.: VC18209863

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide -

Specification

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name 5-methoxy-1,3-dihydroisoindole-2-carboxamide
Standard InChI InChI=1S/C10H12N2O2/c1-14-9-3-2-7-5-12(10(11)13)6-8(7)4-9/h2-4H,5-6H2,1H3,(H2,11,13)
Standard InChI Key BXEMQTUCFPSJNG-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(CN(C2)C(=O)N)C=C1

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 5-methoxy-1,3-dihydroisoindole-2-carboxamide, reflects its bicyclic structure, which consists of a benzene ring fused to a pyrrolidine moiety. Key features include:

  • Methoxy group (-OCH₃) at the 5-position, enhancing lipophilicity and potential metabolic stability .

  • Carboxamide (-CONH₂) at the 2-position, a common pharmacophore in kinase inhibitors and enzyme modulators .

  • Partially saturated isoindole core, which may influence conformational flexibility and binding interactions .

The canonical SMILES representation (COC1=CC2=C(CN(C2)C(=O)N)C=C1) and InChIKey (BXEMQTUCFPSJNG-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies .

Table 1: Molecular Properties of 5-Methoxy-2,3-dihydro-1H-isoindole-2-carboxamide

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O₂
Molecular Weight192.21 g/mol
IUPAC Name5-methoxy-1,3-dihydroisoindole-2-carboxamide
CAS Number2013132-59-5
PubChem CID144686170
Solubility (Predicted)Moderate in polar solvents

Synthesis and Derivatization Strategies

Structural Analogues and Modifications

Modifying the carboxamide or methoxy group could enhance bioactivity:

  • Thiazole-substituted analogues: As seen in 2-(2-methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide (CAS 831211-56-4), thiazole rings improve EGFR inhibitory activity .

  • Ester derivatives: Methyl esters of isoindole-5-carboxylic acid (e.g., CAS 127168-93-8) demonstrate enhanced solubility via salt formation .

Computational Insights and Druglikeness

In Silico ADME Predictions

Preliminary ADME profiling using tools like SwissADME predicts:

  • Moderate permeability: LogP ≈ 1.8, favoring blood-brain barrier penetration.

  • Metabolic stability: Susceptibility to CYP3A4-mediated oxidation due to the methoxy group .

Table 2: Predicted Pharmacokinetic Properties

ParameterValue
LogP1.8
Water Solubility-2.5 (Log mol/L)
CYP3A4 SubstrateYes
Bioavailability Score0.55

Toxicity Risks

The compound’s Ames test profile and hepatotoxicity risk remain unvalidated, though structural alerts (e.g., carboxamide) warrant caution.

Future Directions and Research Opportunities

Target Identification

  • Kinase profiling: Screen against panels of 100+ kinases to identify off-target effects.

  • Apoptosis assays: Measure Bax/Bcl2 ratios and caspase activation in cancer cell lines.

Synthetic Optimization

  • Introducing fluorinated groups: To enhance metabolic stability and binding affinity.

  • Prodrug development: Ester prodrugs could improve oral bioavailability .

Preclinical Validation

  • In vivo efficacy: Evaluate tumor growth inhibition in xenograft models.

  • Pharmacokinetic studies: Assess half-life, clearance, and tissue distribution in rodents.

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